

A Comparative Analysis of the Therapeutic Windows of MYCi361 and its Analog MYCi975

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MYCi361

Cat. No.: B15623152

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The oncoprotein MYC is a critical driver in a majority of human cancers, making it a highly sought-after therapeutic target.^{[1][2]} However, its role in normal cellular processes presents a significant challenge in developing inhibitors with a favorable therapeutic window. This guide provides a comparative analysis of two small-molecule MYC inhibitors, **MYCi361** and its improved analog MYCi975, with a focus on their therapeutic index, supported by experimental data.

Executive Summary

MYCi361 was identified as a promising MYC inhibitor that demonstrated in vivo anti-tumor efficacy.^{[3][4][5]} However, it exhibited a narrow therapeutic index, indicating a small margin between the effective dose and a dose causing significant toxicity.^{[3][4][5][6]} Subsequent medicinal chemistry optimization led to the development of MYCi975, which has shown a significantly improved therapeutic window, combining in vivo efficacy with remarkable tolerability.^{[3][7]} MYCi975 is therefore considered a more promising candidate for further preclinical and clinical development.

Comparative Efficacy and Tolerability

Experimental data highlights the superior therapeutic profile of MYCi975 over **MYCi361**. While both compounds effectively inhibit MYC-dependent cancer cells, MYCi975 demonstrates a wider safety margin.

Parameter	MYCi361	MYCi975	Source(s)
Binding Affinity (Kd)	3.2 μ M	2.5 - 2.75 μ M	[6] [8] [9] [10]
In Vitro Efficacy (IC50)	1.4 - 5.0 μ M in various cancer cell lines (prostate, leukemia, lymphoma, neuroblastoma)	2.49 - 7.73 μ M in breast cancer cell lines; 3.7 - 6.4 μ M in other MYC-dependent cell lines	[6] [10] [11] [12]
In Vivo Efficacy	Suppressed tumor growth in mice.	Inhibits tumor growth in MycCaP allografts with no changes in body weight at 100 mg/kg/day.	[4] [5] [6] [8]
In Vivo Tolerability	Narrow therapeutic index with evidence of in vivo toxicity.	Remarkably well-tolerated; can be given orally at up to 10 times the anti-tumor efficacious dose of 100mg/kg in mice. No histopathological or chemical pathological abnormalities were observed after a 2-week daily treatment at 100 mg/kg.	[3] [4] [5] [6] [7]
Pharmacokinetics (mice)	Half-life of 44h (i.p.) and 20h (p.o.).	Half-life of 7h (100 mg/kg p.o.) and 12h (250 mg/kg p.o.).	[6] [13]

Mechanism of Action

Both **MYCi361** and MYCi975 share a common mechanism of action. They directly bind to the MYC protein, disrupting its interaction with MAX.[\[3\]](#)[\[5\]](#)[\[14\]](#) This disruption inhibits MYC-dependent transcription and proliferation.[\[7\]](#) Furthermore, these inhibitors enhance the

phosphorylation of MYC on threonine-58 (T58), which leads to its proteasome-mediated degradation.[3][4][5][7]

Caption: Signaling pathway of **MYCi361** and MYCi975 action.

Experimental Protocols

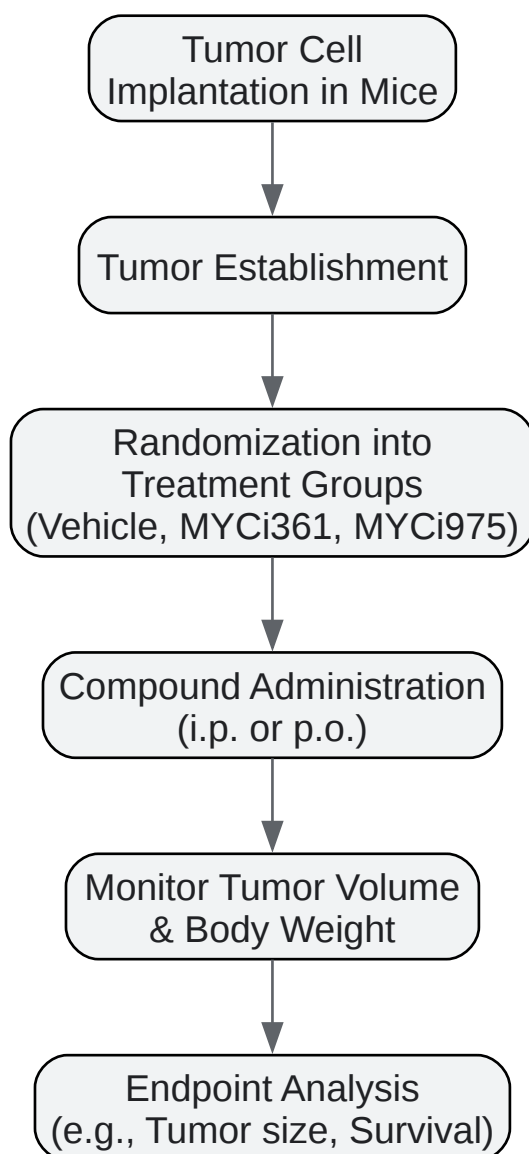
The following are summaries of the methodologies used to evaluate **MYCi361** and MYCi975.

In Vitro Cell Viability Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in various cancer cell lines.
- Methodology: A panel of MYC-dependent cancer cell lines (e.g., prostate, leukemia, lymphoma, neuroblastoma, breast cancer) were cultured.[6][10][11] Cells were treated with a range of concentrations of **MYCi361** or MYCi975 for a specified period (e.g., 3 days).[12] Cell viability was assessed using standard methods, such as the CCK-8 assay or flow cytometry to measure apoptosis.[2][11] The IC50 values were then calculated.

In Vivo Tumor Growth Inhibition Studies

- Objective: To assess the anti-tumor efficacy of the compounds in animal models.
- Methodology: Mouse models, such as MycCaP allografts in FVB or NSG mice, were utilized. [6][8][9] Once tumors were established, mice were treated with **MYCi361** or MYCi975 via intraperitoneal (i.p.) or oral (p.o.) administration at specified doses and schedules (e.g., 100 mg/kg/day for MYCi975).[6][8] Tumor volume and mouse body weight were monitored throughout the study.[8]



[Click to download full resolution via product page](#)

Caption: General workflow for in vivo efficacy studies.

Maximum Tolerated Dose (MTD) Studies

- Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
- Methodology: Healthy mice (e.g., CD-1 mice) were administered escalating doses of **MYCi361** or MYCi975.[15] The animals were closely monitored for clinical signs of toxicity, and body weight changes were recorded.[15] The MTD was determined as the dose level below the one that induced significant toxicity.

Conclusion

The development of MYCi975 represents a significant advancement in the quest for a clinically viable MYC inhibitor. Its improved therapeutic window compared to **MYCi361**, characterized by comparable efficacy and substantially better tolerability, makes it a strong candidate for further investigation. The data suggests that MYCi975 has the potential to overcome the toxicity limitations that have hindered the clinical translation of previous MYC inhibitors. Further studies are warranted to fully elucidate its long-term safety and efficacy profile in more complex preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYCi975 | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. MYCi361 | c-Myc | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. MYCi975 | c-Myc | TargetMol [targetmol.com]
- 13. immune-system-research.com [immune-system-research.com]

- 14. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Therapeutic Windows of MYCi361 and its Analog MYCi975]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623152#benchmarking-the-therapeutic-window-of-myci361-against-its-analog-myci975]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com